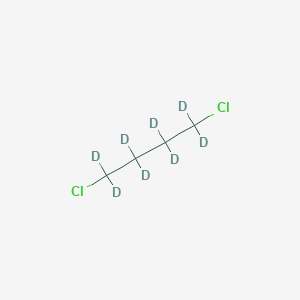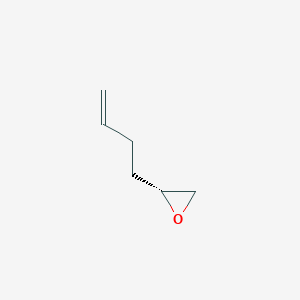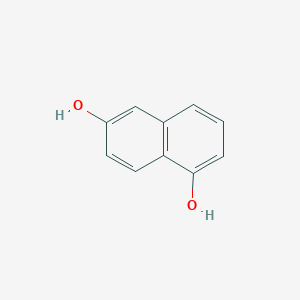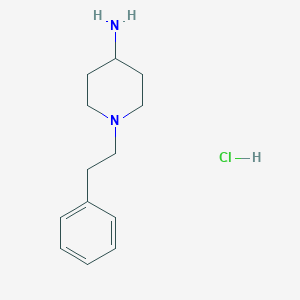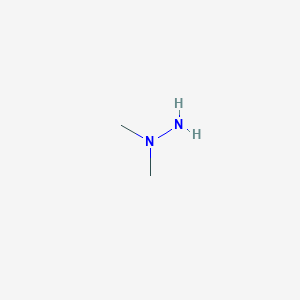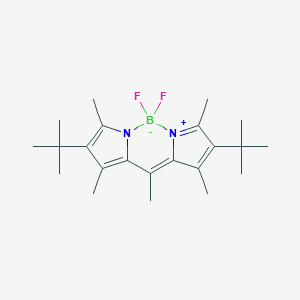
Pyrromethen 597
Übersicht
Beschreibung
Difluoro(4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron (BODIPY) is a boron containing dipyrromethene dye that can be used as a laser dye which exhibits emission from green to red region of a spectrum. It has good electrochemical and spectroscopic properties and can be used for a variety of light sensing applications.
Wissenschaftliche Forschungsanwendungen
Laserfarbstoff in wasserbasierten Systemen
Pyrromethen 597 wurde als potenzieller Ersatz für die häufiger verwendeten Rhodaminfarbstoffe in Farbstofflasersystemen untersucht. Es bildet nicht leuchtende Aggregate in Wasser, die durch Zugabe gängiger Tenside in Monomerfarbstoffmoleküle dissoziiert werden können, wodurch es für wasserbasierte Laseranwendungen geeignet ist .
BODIPY-Laserfarbstoff
Als BODIPY-Laserfarbstoff weist this compound einen weiten Abstimmungsbereich der Laserwellenlängen und eine hohe Photostabilität auf. Diese Eigenschaften machen es zu einem hervorragenden Kandidaten für verschiedene Lasertechnologien .
Thermische Sonde
this compound kann aufgrund seiner Empfindlichkeit gegenüber Temperaturänderungen als thermische Sonde verwendet werden. Diese Anwendung ist besonders nützlich bei der Untersuchung von thermischen Prozessen in verschiedenen wissenschaftlichen Bereichen .
Elektrisch schaltbarer Laserbetrieb
Die Integration von this compound in holographisch-polymerdispersen Flüssigkristallen (H-PDLC) ermöglicht einen Graustufen-modulierten Laserbetrieb, was seine Nützlichkeit in elektrisch schaltbaren Laseranwendungen zeigt .
Wellenleiter- und Quasi-Wellenleiterherstellung
Die Verbindung wird bei der Herstellung von asymmetrischen planaren Wellenleitern und Quasi-Wellenleitern verwendet, die aus dünnen Schichten aus Poly(methylmethacrylat) bestehen, die den Laserfarbstoff this compound enthalten und auf ihre Eigenschaften der verstärkten spontanen Emission (ASE) untersucht werden .
Wirkmechanismus
Target of Action
Pyrromethene 597, also known as 5,11-Ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, is a BODIPY laser dye . Its primary target is the light-absorbing molecules in the laser system where it is used .
Mode of Action
Pyrromethene 597 interacts with its targets by absorbing light at a specific wavelength and then re-emitting it at a different wavelength . This process is known as fluorescence . The compound has a wide tuning range of lasing wavelengths and high photostability .
Biochemical Pathways
The biochemical pathways affected by Pyrromethene 597 are primarily related to the process of light absorption and emission in laser systems . The compound’s ability to absorb light at one wavelength and emit it at another allows it to play a crucial role in these systems .
Pharmacokinetics
Its solubility in various solvents is an important factor in its use . For example, it has been reported to have a solubility of 380 mg/liter in methanol and 1.5 g/liter in ethanol .
Result of Action
The result of Pyrromethene 597’s action is the production of light at a specific wavelength, which is used in laser systems . This light can be tuned to a wide range of wavelengths, making the compound versatile for different applications .
Action Environment
The action of Pyrromethene 597 can be influenced by environmental factors such as the type of solvent used and the presence of other molecules . For example, it has been shown that the compound forms non-luminescent aggregates in water, but these can be dissociated into monomeric dye molecules by adding common surfactants .
Biochemische Analyse
Biochemical Properties
Pyrromethene 597 has unique photophysical properties. It has been found that the fluorescence quantum yield of Pyrromethene 597 is higher in doped samples (around 70%) compared to Pyrromethene 597 in ethyl acetate (43%) . The excited-state absorption cross-section was found to be negligibly small . The photo-stability is considerably larger in the polymeric samples compared to the liquid solutions .
Cellular Effects
It has been suggested that Pyrromethene 597 could potentially be used as a thermal probe . This suggests that it could have effects on cellular processes that are temperature-dependent.
Molecular Mechanism
The molecular mechanism of Pyrromethene 597 is primarily related to its photophysical properties. It has been found that Pyrromethene 597 forms non-luminescent aggregates in water, and the addition of common surfactants can dissociate it into monomeric dye molecules . Furthermore, the high micro-viscosity in micellar media slows down the energy-wasting planarization process in the excited state of the dye, significantly enhancing its emission rate and excited-state lifetime .
Temporal Effects in Laboratory Settings
In laboratory settings, the fluorescence quantum yield of Pyrromethene 597 is higher in doped samples (around 70%) compared to Pyrromethene 597 in ethyl acetate (43%) . The photo-stability is considerably larger in the polymeric samples compared to the liquid solutions .
Eigenschaften
IUPAC Name |
5,11-ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BF2N2/c1-12-17(21(6,7)8)15(4)26-19(12)14(3)20-13(2)18(22(9,10)11)16(5)27(20)23(26,24)25/h1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHGNHOGQDPQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C(C)(C)C)C)C)C)C(C)(C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrromethene 597?
A1: Pyrromethene 597 has the molecular formula C23H31BF2N2 and a molecular weight of 384.3 g/mol.
Q2: How does the solvent environment affect the fluorescence quantum yield of Pyrromethene 597?
A2: Research indicates that Pyrromethene 597 exhibits higher fluorescence quantum yields in polar solvents compared to non-polar solvents. This is attributed to a reduction in non-radiative deactivation pathways in polar environments [].
Q3: What causes the significant Stokes shift observed in Pyrromethene 597?
A3: The steric hindrance caused by the tert-butyl groups at the 2 and 6 positions of the Pyrromethene 597 chromophore leads to a loss of planarity in the excited state, resulting in a significant Stokes shift [].
Q4: What host materials have been successfully used to create solid-state lasers with Pyrromethene 597?
A4: Pyrromethene 597 has demonstrated effective lasing in various solid-state host materials, including modified polymethyl methacrylate (MPMMA) [, ], polymer-filled microporous glass (PFMPG) [], and organically modified silica (Ormosil) [, ].
Q5: How does the addition of a singlet oxygen quencher affect the lifetime of Pyrromethene 597 solid-state dye lasers?
A5: The incorporation of 1,4-diazabicyclo[2.2.2]octane (DABCO), a singlet oxygen quencher, into Pyrromethene 597 solid-state dye lasers has been shown to significantly improve laser lifetime, exceeding 100,000 shots under specific experimental conditions [].
Q6: How does the photostability of Pyrromethene 597 in silicon-containing organic matrices compare to other matrices?
A6: Studies show that Pyrromethene 597 embedded in silicon-containing organic matrices exhibits exceptionally high photostability, surpassing even 100,000 pump pulses with minimal degradation, suggesting a promising avenue for robust solid-state dye laser applications [, ].
Q7: How is Pyrromethene 597 employed in liquid crystal micro-lasers?
A7: Pyrromethene 597 serves as an effective laser dye in liquid crystal micro-lasers, particularly in cholesteric liquid crystal (ChLC) systems. Its high optical gain and compatibility with liquid crystal matrices make it suitable for this application [, , , ].
Q8: Can Pyrromethene 597 be used for temperature sensing, and if so, what mechanism enables this application?
A8: Yes, Pyrromethene 597 displays temperature-dependent fluorescence, making it suitable for temperature sensing applications. This characteristic has been exploited in techniques like two-color laser-induced fluorescence (2cLIF) thermometry, where the ratio of fluorescence intensities at two different wavelengths provides a temperature measurement [, ].
Q9: How does Pyrromethene 597 contribute to the development of random lasers?
A9: Pyrromethene 597 is employed as the gain medium in random laser systems, where multiple scattering within a disordered medium provides the necessary feedback for laser oscillation [, , , ].
Q10: What role does Pyrromethene 597 play in the development of optofluidic dye lasers?
A10: Pyrromethene 597 acts as the gain medium in optofluidic dye lasers, where it is dissolved in a solvent and incorporated into microfluidic channels integrated with optical structures. This integration allows for miniaturized and tunable laser sources [].
Q11: How does the morphology of holographic polymer dispersed liquid crystals (H-PDLCs) impact the lasing behavior of Pyrromethene 597?
A11: Research demonstrates that the morphology of H-PDLCs significantly influences the lasing properties of Pyrromethene 597. H-PDLCs with more uniform and spherical liquid crystal droplets exhibit improved lasing performance, including lower thresholds and reduced scattering losses [].
Q12: Can Pyrromethene 597 be used in photonic crystal-based sensing applications?
A12: Yes, Pyrromethene 597 integrated into photonic crystal structures has been explored for sensing applications. By incorporating the dye into polymer photonic crystal lasers, researchers have demonstrated the potential for label-free evanescent wave sensing of cells, offering promising possibilities for biological sensing [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

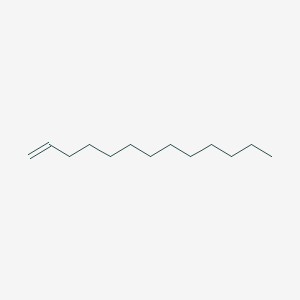
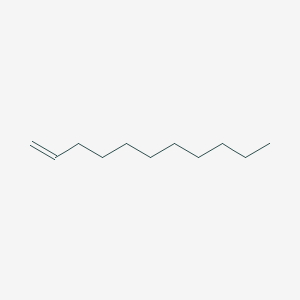
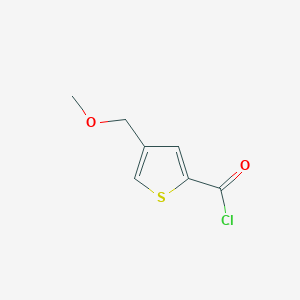
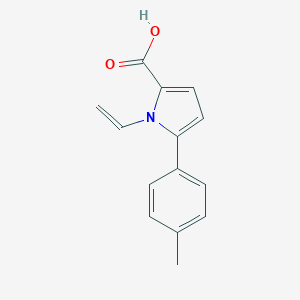
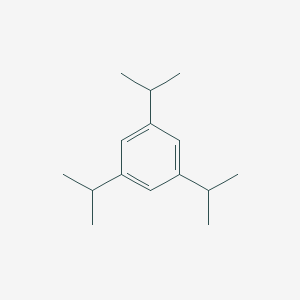
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
